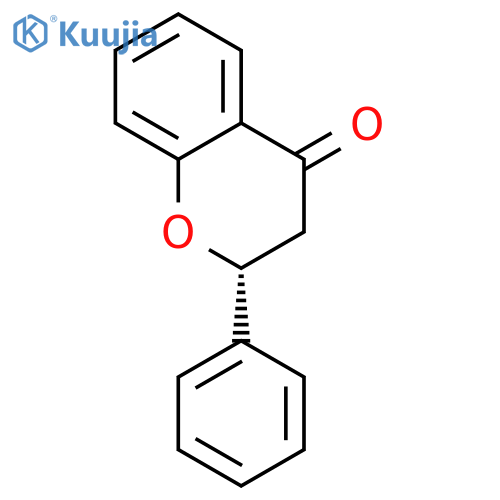Cas no 27439-12-9 ((R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one)
(R)-2,3-ジヒドロ-2-フェニル-4H-1-ベンゾピラン-4-オンは、キラルなベンゾピラノン骨格を有する有機化合物です。この化合物は光学活性を有し、不斉合成や医薬品中間体としての応用が期待されます。特に、立体選択的反応における触媒やキラル補助剤としての利用が注目されています。高い純度と安定性を備えており、精密有機合成や創薬研究における信頼性の高い試薬として使用可能です。分子構造中のフェニル基とベンゾピラノン環は、π電子系を形成し、特異的な電子特性を示します。

27439-12-9 structure
商品名:(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 化学的及び物理的性質
名前と識別子
-
- (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one
- (R)-2-Phenyl-4-chromanone
- UNII-86J2CJ48SY
- 86J2CJ48SY
- (R)-flavanone
- Propafenone IMpurity H (EP/BP/USP)
- Flavanone, (R)-(+)-
- A827595
- (+)-Flavanone
- SCHEMBL12660199
- (2R)-2,3-Dihydro-2-phenyl-4H-benzopyran-4-one
- (2R)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- (2R)-2-phenyl-2,3-dihydrochromen-4-one
- ZONYXWQDUYMKFB-OAHLLOKOSA-N
- (2R)-flavanone
- Flavanone, (+)-
- (2R)-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Q27116702
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl-, (2R)-
- 27439-12-9
- CHEBI:36105
- (R)-2-phenylchroman-4-one
- (+)-(R)-2,3-dihydro-2-phenyl-4H-1-benzopyran
-
- インチ: InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1
- InChIKey: ZONYXWQDUYMKFB-OAHLLOKOSA-N
- ほほえんだ: C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 224.08376
- どういたいしつりょう: 224.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | IP63821-10 mg |
(R)-2-Phenylchroman-4-one |
27439-12-9 | 10mg |
$343.60 | 2023-01-04 | ||
| TRC | H447850-10mg |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one |
27439-12-9 | 10mg |
$167.00 | 2023-05-18 | ||
| TRC | H447850-100mg |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one |
27439-12-9 | 100mg |
$1315.00 | 2023-05-18 | ||
| TRC | H447850-50mg |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one |
27439-12-9 | 50mg |
$689.00 | 2023-05-18 | ||
| TRC | H447850-25mg |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one |
27439-12-9 | 25mg |
$362.00 | 2023-05-18 | ||
| TRC | H447850-250mg |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one |
27439-12-9 | 250mg |
$ 3000.00 | 2023-09-07 | ||
| Biosynth | IP63821-25 mg |
(R)-2-Phenylchroman-4-one |
27439-12-9 | 25mg |
$687.25 | 2023-01-04 | ||
| Biosynth | IP63821-5 mg |
(R)-2-Phenylchroman-4-one |
27439-12-9 | 5mg |
$202.15 | 2023-01-04 |
(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 関連文献
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
Vanessa Bullón-Vela,Yifan Xu,Cristina Razquin,Itziar Abete,Maria Angeles Zulet,Miguel A. Martínez-González,Pilar Buil-Corsiales,Facundo Vitelli-Storelli,Vicente Martín Sánchez,Zenaida Vazquez-Ruíz,Carmen Sayón-Orea,Maite Domínguez-Fernández,Concepción Cid,Ramon Estruch,Rosa María Lamuela-Raventós,Montserrat Fitó,Gemma Blanchart,Nancy Babio,Jordi Salas-Salvadó,Francisco J. Tinahones,Josep A. Tur,Dora Romaguera,Jadwiga Konieczna,Xavier Pintó,Lidia Daimiel,Ana Rodriguez-Mateos,José Alfredo Martínez Food Funct. 2023 14 1011
-
Ramona Turcas,Balázs Kripli,Amr A. A. Attia,Dóra Lakk-Bogáth,Gábor Speier,Michel Giorgi,Radu Silaghi-Dumitrescu,József Kaizer Dalton Trans. 2018 47 14416
-
Sara L. Anacleto,Dragan Milenkovic,Paul A. Kroon,Paul W. Needs,Franco Maria Lajolo,Neuza M. A. Hassimotto Food Funct. 2020 11 8612
-
Vesselin Petrov,Ana Marta Diniz,Luís Cunha-Silva,A. Jorge Parola,Fernando Pina RSC Adv. 2013 3 10786
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
